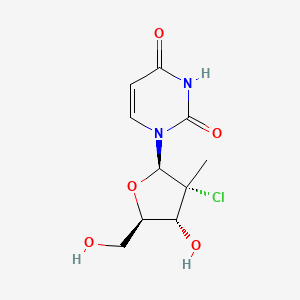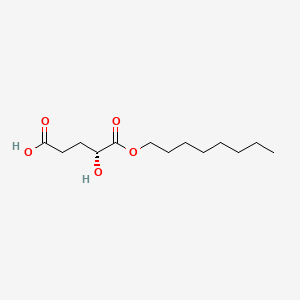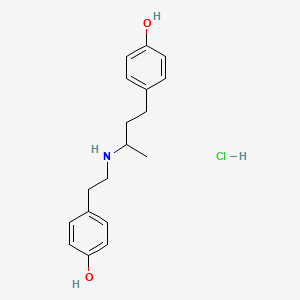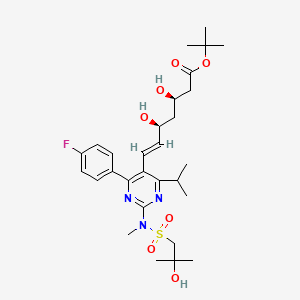
(3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate: is a chemical compound that serves as an intermediate in the synthesis of Rosuvastatin-related compounds . Rosuvastatin is a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. This compound plays a crucial role in the pharmaceutical industry, particularly in the production of cholesterol-lowering medications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Rosuvastatin Core: The core structure of Rosuvastatin is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group transformations.
Introduction of the S-Desmethyl Group: The S-Desmethyl group is introduced through selective demethylation reactions.
Addition of the 2-Hydroxy-2-Methylpropyl Group: This step involves the addition of the 2-hydroxy-2-methylpropyl group to the core structure using appropriate reagents and catalysts.
Formation of the Tert-Butyl Ester: The final step involves esterification to form the tert-butyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Substitution reactions are common, especially for introducing or modifying functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of Rosuvastatin, each with specific functional groups tailored for different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of Rosuvastatin and related compounds.
- Employed in the development of new cholesterol-lowering agents .
Biology:
- Studied for its effects on lipid metabolism and cholesterol biosynthesis.
- Used in research to understand the molecular mechanisms of statins .
Medicine:
- Integral in the production of Rosuvastatin, a widely prescribed statin for managing hypercholesterolemia and preventing cardiovascular diseases .
Industry:
Wirkmechanismus
The mechanism of action of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate is closely related to that of Rosuvastatin. It inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include HMG-CoA reductase and various proteins involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin Sodium Salt: Similar in structure but differs in the counterion, which can affect solubility and pharmacokinetics.
Rosuvastatin Calcium: Another derivative used in the pharmaceutical industry with different pharmacological properties.
Uniqueness:
- The tert-butyl ester group in (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate provides unique solubility and stability characteristics, making it a valuable intermediate in the synthesis of Rosuvastatin .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42FN3O7S/c1-18(2)25-23(14-13-21(34)15-22(35)16-24(36)40-28(3,4)5)26(19-9-11-20(30)12-10-19)32-27(31-25)33(8)41(38,39)17-29(6,7)37/h9-14,18,21-22,34-35,37H,15-17H2,1-8H3/b14-13+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRVCWOXOGDOIJ-WRBWEIJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42FN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)
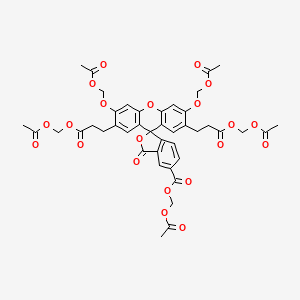
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)
